2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
The compound 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one belongs to the triazolopyrimidinone class, a heterocyclic scaffold widely explored in medicinal chemistry due to its bioisosteric resemblance to purine bases .
Properties
IUPAC Name |
2-(bromomethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORDKVBKDNMUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde and a brominating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored, providing a more efficient and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Conducted in aqueous or organic solvents under reflux conditions.
Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Results in the formation of primary amines.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine class, including 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, exhibit a range of biological activities:
Neuroprotective Effects
Studies have demonstrated that certain triazolo[1,5-a]pyrimidines can stabilize microtubules and exert neuroprotective effects. For instance, a study highlighted the potential of these compounds to reduce tau pathology and neuron loss in models of neurodegenerative diseases such as tauopathy. The compounds were shown to improve microtubule density and reduce axonal dystrophy, indicating their promise as therapeutic agents for neurodegenerative conditions .
Anticancer Activity
Triazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. Compounds within this class have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation and survival .
Antiviral Properties
Research has also pointed to antiviral activities associated with triazolo[1,5-a]pyrimidines. These compounds may interfere with viral replication processes or modulate host immune responses to enhance antiviral activity .
Synthesis and Modification
The synthesis of this compound typically involves cyclocondensation reactions followed by selective modifications to enhance biological activity. The introduction of various substituents at different positions on the triazolo ring can significantly affect the pharmacokinetic properties and biological efficacy of the compounds .
Table: Summary of Biological Studies Involving Triazolo[1,5-a]pyrimidines
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as an RdRp inhibitor, it binds to the active site of the enzyme, preventing the replication of viral RNA. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target proteins, further inhibiting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The triazolopyrimidinone core allows for extensive structural modifications. Key analogs and their substituents are summarized below:
Key Observations :
- Electron-Withdrawing Groups: The bromomethyl group in the target compound may enhance electrophilicity compared to chloromethyl (S1-TP) or morpholinomethyl (S3-TP) substituents, facilitating nucleophilic substitution reactions .
- Thermal Stability : Carboxamide derivatives (e.g., 5j in ) display high melting points (>300°C), suggesting robust crystalline stability, which may be influenced by the bromomethyl group’s bulk .
Functional Comparisons
Electrochemical Behavior
Triazolopyrimidinones with electron-donating groups (e.g., S2-TP and S3-TP) exhibit reversible redox behavior on carbon graphite electrodes, while chloromethyl derivatives (S1-TP) show irreversible oxidation due to the electron-withdrawing Cl atom . The bromomethyl group in the target compound is expected to mediate intermediate redox activity, bridging the electronic effects of Cl and morpholine substituents.
Antiviral Potential
- SARS-CoV-2 Mpro Inhibition: ZINC000621278586 and ZINC000621285995 () demonstrate high binding affinity (−9.2 to −9.5 kcal/mol) to SARS-CoV-2 Mpro, attributed to their amino and hydrophobic substituents . The target compound’s bromomethyl group could enhance hydrophobic interactions but may require optimization for protease compatibility.
- Antimalarial Activity : Trifluoromethyl-substituted triazolopyrimidines () showed poor activity against Plasmodium falciparum, highlighting the importance of substituent choice .
Antileishmanial Activity
Cu(II) and Co(II) complexes of 5-methyl-triazolopyrimidinone () exhibit IC50 values of 20–24 μM against Leishmania spp., disrupting parasite energy metabolism and organelle membranes .
Biological Activity
2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS No. 1461706-31-9) is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound possesses a molecular formula of CHBrNO and a molecular weight of 243.06 g/mol. Its structure includes a bromomethyl group at the second position and a methyl group at the fifth position of the triazolo-pyrimidine ring system.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to triazolo[1,5-a]pyrimidines. For instance, derivatives of 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have shown inhibitory effects on various kinases involved in cancer progression. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against kinases such as ALK5 and p38α MAP kinase with IC50 values ranging from 7.68 nM to over 3 µM .
Enzyme Inhibition Studies
In enzyme assays evaluating kinase inhibition, compounds similar to this compound have been synthesized and tested for their ability to inhibit TGF-β type I receptor kinase (ALK5) and p38α MAP kinase. The structure-activity relationship (SAR) studies indicate that modifications at the bromomethyl and methyl positions can significantly affect biological activity .
Case Study 1: Inhibition of TGF-β Signaling
A study focused on the synthesis of triazolo[1,5-a]pyrimidine derivatives revealed that certain compounds could inhibit TGF-β signaling pathways critical in cancer metastasis and fibrosis. The findings suggest that similar derivatives might exhibit comparable effects due to their structural similarities .
Case Study 2: Kinase Selectivity
Research into small molecule inhibitors has shown that specific modifications can lead to selective inhibition of kinases involved in tumor progression. For example, compounds with similar frameworks have been evaluated for selectivity against various receptor tyrosine kinases (RTKs), demonstrating potential therapeutic applications in oncology .
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (nM) | Target Kinase | Biological Activity |
|---|---|---|---|---|
| This compound | Structure | TBD | TBD | Potential anticancer activity |
| Analog A | TBD | 7.68 | ALK5 | Inhibits TGF-β signaling |
| Analog B | TBD | >3000 | p38α MAPK | Non-selective inhibitor |
Q & A
Q. Table 1: Biological Activity of Triazolopyrimidine Complexes ()
| Compound | L. infantum IC₅₀ (μM) | L. braziliensis IC₅₀ (μM) |
|---|---|---|
| 1 (Cu) | 20.0 | 22.1 |
| 2 (Cu) | 24.4 | 28.9 |
| 3 (Co) | 30.1 | 23.5 |
Advanced: What methodological approaches resolve contradictions in activity data across triazolopyrimidine derivatives?
Answer:
- Dose-Response Curves : Validate IC₅₀ values across multiple assays to rule out false positives .
- Metabolic Profiling : Compare effects on NAD+/NADH balance ( shows triazolopyrimidine complexes disrupt parasite energy metabolism) .
- Structural-Activity Relationships (SAR) : Correlate substituent electronic effects (e.g., Hammett constants) with bioactivity trends .
Advanced: What spectroscopic techniques study molecular interactions of triazolopyrimidine complexes?
Answer:
- EPR Spectroscopy : To probe Cu(II)/Co(II) coordination geometry and redox states .
- ¹⁵N NMR : For tracking nitrogen environments in labeled derivatives ( used ¹⁵N labeling to determine adamantylation sites) .
- UV-Vis Spectroscopy : To monitor ligand-to-metal charge transfer (LMCT) transitions in complexes .
Basic: What are optimal reaction conditions for cyclocondensation to form triazolopyrimidinone systems?
Answer:
- Solvent : Use polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures for improved solubility .
- Catalyst : TMDP (trimethylenediphosphine) in ethanol/water (1:1) enhances cyclization efficiency ( achieved 70% yield for ethyl 5-amino-7-(4-chlorophenyl) derivatives) .
- Temperature : Reflux conditions (80–100°C) for 5–24 hours .
Advanced: How can researchers optimize synthetic yield of bromomethyl-substituted triazolopyrimidines?
Answer:
Q. Table 2: Yield Variation in Derivatives
| Compound | Substituent | Yield (%) |
|---|---|---|
| 95 | 2-(Aminomethyl) | 11 |
| 98 | 2-(Methanol) | 11 |
| 94 | 2-(Dimethylaminomethyl) | 56 |
Advanced: What mechanisms underlie the antileishmanial activity of triazolopyrimidine metal complexes?
Answer:
- Membrane Disruption : Degradation of parasite organelle membranes (e.g., mitochondria) .
- Redox Cycling : Cu(II) complexes generate ROS, inducing oxidative stress .
- Enzyme Inhibition : Binding to leishmanial HMG-CoA reductase or cytochrome b₅ reductase .
Basic: What safety considerations apply when handling bromomethyl-containing triazolopyrimidines?
Answer:
- Toxicity : Bromomethyl groups are alkylating agents; use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Collect halogenated waste separately for professional treatment .
- Storage : Store in airtight containers at –20°C to prevent decomposition .
Advanced: How does ¹⁵N isotopic labeling aid in structural elucidation of triazolopyrimidine derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
